{[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine
Overview
Description
{[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine is an organic compound characterized by its unique structure, which includes a benzoxazine ring and a dimethylamine group
Mechanism of Action
Target of Action
GNF-Pf-3495, also known as 2-(Dimethylaminomethylene)-3-chloro-2H-1,4-benzoxazine, primarily targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan apicomplexan transporter predicted to be a member of the major facilitator superfamily (MFS) . It plays a crucial role in the survival and proliferation of the parasite .
Mode of Action
The compound interacts with PfMFR3, causing mutations that decrease the parasite’s sensitivity to certain antimalarial compounds .
Biochemical Pathways
It is known that the compound affects the mitochondrial function of the parasite . PfMFR3, the target of GNF-Pf-3495, is localized to the parasite’s mitochondrion . This suggests that the compound may interfere with mitochondrial transport and other processes within this organelle .
Result of Action
The action of GNF-Pf-3495 results in decreased sensitivity of the parasite to certain antimalarial compounds . This suggests that the compound may have potential use in overcoming drug resistance in malaria treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with chloroacetaldehyde in the presence of a base to form the benzoxazine ring. Subsequent reaction with dimethylamine under controlled conditions yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
{[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzoxazine derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.
Scientific Research Applications
{[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- {[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}amine
- {[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}ethylamine
Uniqueness
{[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1Z)-1-(3-chloro-1,4-benzoxazin-2-ylidene)-N,N-dimethylmethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14(2)7-10-11(12)13-8-5-3-4-6-9(8)15-10/h3-7H,1-2H3/b10-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUPIXZBNDANQY-YFHOEESVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=NC2=CC=CC=C2O1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=NC2=CC=CC=C2O1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.